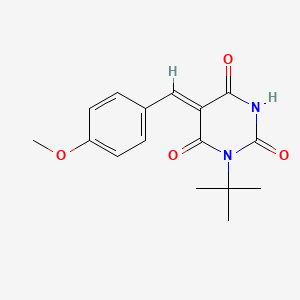
3-anilino-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
3-anilino-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone family. This compound has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of various diseases. The synthesis method for this compound is complex and involves several steps. The scientific research on this compound has shown promising results, indicating its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-anilino-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is complex and involves several pathways. The compound has been shown to inhibit the activity of various enzymes and proteins in the body, including tyrosine kinase, cyclooxygenase-2, and nuclear factor kappa B. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-anilino-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one are complex and depend on the specific disease being treated. The compound has been shown to have anti-cancer, anti-diabetic, anti-inflammatory, and antibacterial effects. It has also been shown to have antioxidant properties and can reduce oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-anilino-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its potential as a therapeutic agent for various diseases and its complex mechanism of action. The limitations include the complex synthesis method and the need for further research to fully understand its potential applications.
Direcciones Futuras
The future directions for research on 3-anilino-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one include further studies on its potential applications in the treatment of various diseases, including cancer, diabetes, inflammation, and bacterial infections. The research should focus on understanding the mechanism of action of the compound and identifying its specific targets in the body. Further studies should also be conducted on the synthesis method to simplify the process and make it more efficient.
Aplicaciones Científicas De Investigación
The scientific research on 3-anilino-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown promising results, indicating its potential as a therapeutic agent for various diseases. The compound has been studied for its potential applications in the treatment of cancer, diabetes, inflammation, and bacterial infections. The research has shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-diabetic properties and can lower blood glucose levels. The compound has anti-inflammatory properties and can reduce inflammation in the body. It has also been shown to have antibacterial properties and can inhibit the growth of bacteria.
Propiedades
IUPAC Name |
(5Z)-3-anilino-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c19-13-8-4-5-11(9-13)10-14-15(20)18(16(21)22-14)17-12-6-2-1-3-7-12/h1-10,17,19H/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHHOUGTKHBYQF-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NN2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-hydroxybenzylidene)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4650509.png)
![ethyl 2-[(3-bromobenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4650517.png)
![5-({3-[(cyclohexylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4650523.png)
![2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide](/img/structure/B4650526.png)
![1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4650531.png)

![methyl 2-[({[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetyl)amino]benzoate](/img/structure/B4650547.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4650555.png)

![ethyl 1-[4-(acetylamino)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B4650572.png)
![dimethyl 5-{[(tert-butylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4650574.png)
